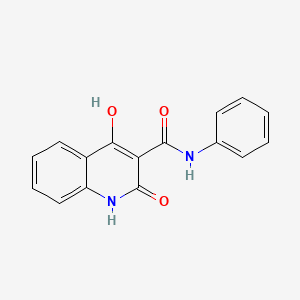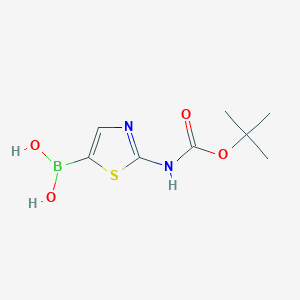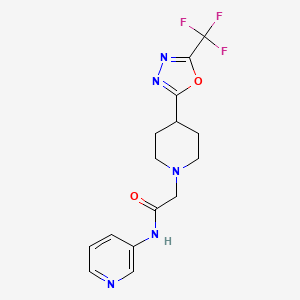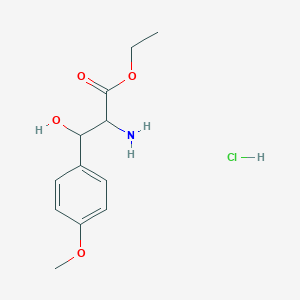
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide” is a compound that belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide and its derivatives has been reported in several studies . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This motivated researchers to adopt a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-quinolone scaffold, which holds significant relevance in medicinal chemistry . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a water solubility of 0.054 mg/mL, a logP of 1.89 (ALOGPS) and 1.73 (Chemaxon), and a pKa (Strongest Acidic) of 6.03 . It also has a hydrogen acceptor count of 3, a hydrogen donor count of 2, and a polar surface area of 69.64 Å2 .
科学的研究の応用
Anti-Proliferative Agents
A series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, including PANC 1, HeLa, and MDA-MB-231. Certain compounds within this series showed considerable anti-proliferative activity, with GI50 values ranging from 0.15 to 1.4 μM. The relationship between the compounds' structure and their anti-proliferative activity was further supported by in silico molecular docking studies against tubulin protein (Banu et al., 2017).
Cholinesterase Inhibitors and Ca Channel Antagonists
A series of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized and evaluated for their potential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors. Some derivatives were found to exhibit selective inhibition towards AChE or BuChE. Additionally, docking analysis was carried out to understand the binding mode in the active site of these enzymes and explain the observed selectivities. One of the compounds demonstrated the ability to decrease K(+)-induced calcium signals in bovine chromaffin cells (Tomassoli et al., 2011).
Pharmacological Activities and Synthetic Versatility
4-Oxoquinolines, including N-1-Alkylated-4-oxoquinoline derivatives, are of great interest due to their biological and synthetic versatility. The presence of a carboxamide unit linked to the C-3 carbon of the 4-oxoquinoline core has been associated with various biological activities. The N-ethylation reaction of specific derivatives was investigated, highlighting their potential for different pharmacological activities, including antibacterial and antiviral effects (Batalha et al., 2019).
Bioisosteric Replacements for Enhanced Analgesic Properties
Research on the bioisosteric replacement of the benzyl phenyl ring in certain 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with isosteric heterocycles resulted in a noticeable increase in analgesic activity for specific derivatives. This study showcases the potential of structural modifications in enhancing the analgesic properties of these compounds (Ukrainets et al., 2016).
将来の方向性
作用機序
Target of Action
It is known that quinolone compounds, which this molecule is a part of, have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
Mode of Action
It’s known that 4-hydroxy-2-quinolones show unusually high reactivity towards n-nucleophiles .
Biochemical Pathways
Quinolone compounds have been known to affect various biochemical pathways, including those involved in bacterial dna replication .
Result of Action
Quinolone compounds have been known to have various therapeutic potentials, including anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory effects (via Cannabinoid receptor 2 ligand) .
特性
IUPAC Name |
4-hydroxy-2-oxo-N-phenyl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULHXWGWWVYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)
![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)



![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2416012.png)

![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)
![2-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2416017.png)
![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)